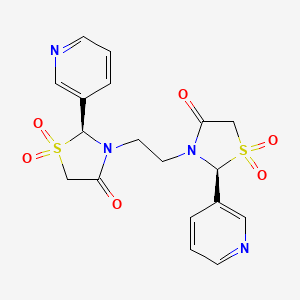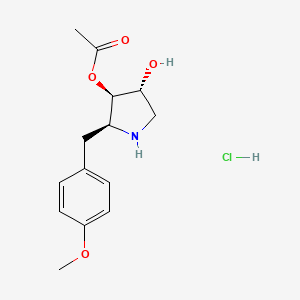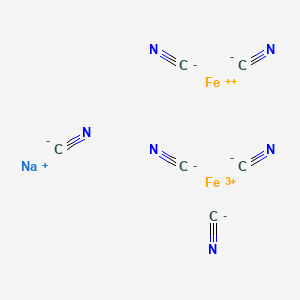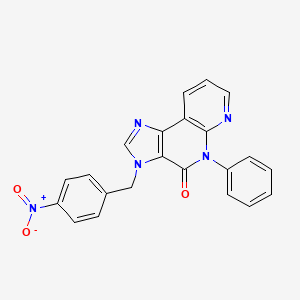
sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate” is a complex organic molecule that likely exhibits unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, including the formation of the (Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid moiety, the octadec-1-ene segment, and the prop-2-enoate group. Each of these components would be synthesized separately and then combined under specific reaction conditions. Common synthetic methods might include:
Esterification: To form the ester linkage in the prop-2-enoate group.
Hydrolysis: To prepare the carboxylic acid group in the (Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid.
Alkylation: To introduce the butoxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound could undergo various types of chemical reactions, including:
Oxidation: The presence of double bonds and ether groups makes it susceptible to oxidation.
Reduction: The carbonyl group in the oxobut-2-enoic acid segment could be reduced to an alcohol.
Substitution: The ester and ether groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
Applications De Recherche Scientifique
This compound could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium acrylate: A simpler compound with similar ester functionality.
Octadecene: A hydrocarbon with a similar long-chain alkene structure.
Butoxyethanol: A compound with a similar ether group.
Uniqueness
The uniqueness of “sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate” lies in its combination of functional groups and structural complexity, which may confer unique chemical and physical properties not found in simpler compounds.
Propriétés
Numéro CAS |
168886-09-7 |
|---|---|
Formule moléculaire |
C31H55NaO7 |
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate |
InChI |
InChI=1S/C18H36.C10H16O5.C3H4O2.Na/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;1-2-3-6-14-7-8-15-10(13)5-4-9(11)12;1-2-3(4)5;/h3H,1,4-18H2,2H3;4-5H,2-3,6-8H2,1H3,(H,11,12);2H,1H2,(H,4,5);/q;;;+1/p-1/b;5-4-;; |
Clé InChI |
GZDFBMGLZZYRDH-ZGVDEOGJSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCC=C.CCCCOCCOC(=O)/C=C\C(=O)O.C=CC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCC=C.CCCCOCCOC(=O)C=CC(=O)O.C=CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


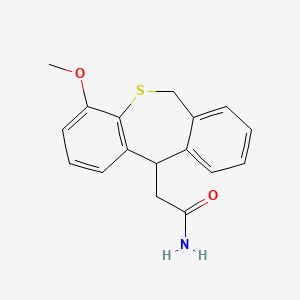
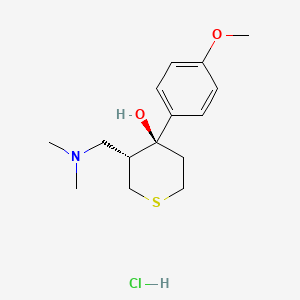


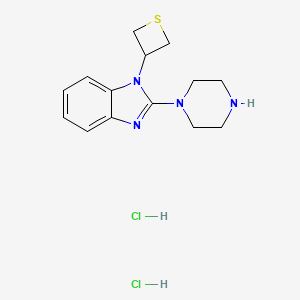
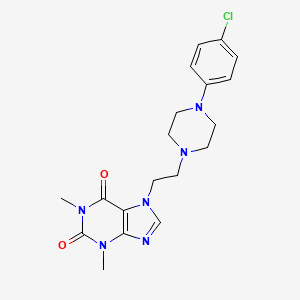


![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
